6-bromo-N-[1-(4-fluorophenyl)ethyl]-3-nitroquinolin-4-amine
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Overview
Description
6-bromo-N-[1-(4-fluorophenyl)ethyl]-3-nitroquinolin-4-amine is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a bromine atom at the 6th position, a nitro group at the 3rd position, and an amine group at the 4th position of the quinoline ring. Additionally, it has a 4-fluorophenyl group attached to the nitrogen atom through an ethyl linker. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
The synthesis of 6-bromo-N-[1-(4-fluorophenyl)ethyl]-3-nitroquinolin-4-amine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Bromination: The quinoline ring is brominated at the 6th position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Nitration: The brominated quinoline is then nitrated at the 3rd position using a nitrating mixture, typically composed of concentrated sulfuric acid and nitric acid, at low temperatures.
Amination: The nitro group at the 4th position is reduced to an amine group using a reducing agent such as tin(II) chloride or iron powder in the presence of hydrochloric acid.
Substitution: The amine group is then reacted with 1-(4-fluorophenyl)ethyl bromide in the presence of a base such as potassium carbonate to form the final product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to improve yield and purity.
Chemical Reactions Analysis
6-bromo-N-[1-(4-fluorophenyl)ethyl]-3-nitroquinolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinoline N-oxides.
Reduction: The nitro group can be reduced to an amine group using reducing agents like tin(II) chloride or iron powder.
Substitution: The bromine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with an aryl or vinyl group using palladium catalysts and boronic acids.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.
Biology: Quinoline derivatives, including this compound, have shown potential as antimicrobial, antiviral, and anticancer agents. They can inhibit the growth of various pathogens and cancer cells.
Medicine: The compound has been investigated for its potential therapeutic applications, including its use as an anticancer agent. It has shown promising results in inhibiting the proliferation of cancer cells in vitro.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity, for use in electronic devices or sensors.
Mechanism of Action
The mechanism of action of 6-bromo-N-[1-(4-fluorophenyl)ethyl]-3-nitroquinolin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to DNA or proteins, leading to the inhibition of essential cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or repair, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound may interfere with signaling pathways that regulate cell growth and survival.
Comparison with Similar Compounds
6-bromo-N-[1-(4-fluorophenyl)ethyl]-3-nitroquinolin-4-amine can be compared with other quinoline derivatives, such as:
Chloroquine: An antimalarial drug that also has potential anticancer and antiviral activities.
Quinoline N-oxides: Compounds with enhanced biological activities due to the presence of an N-oxide group.
Fluoroquinolones: A class of antibiotics that target bacterial DNA gyrase and topoisomerase IV.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine, nitro, and fluoro groups, along with the quinoline scaffold, contributes to its potential as a versatile compound for various applications.
Properties
Molecular Formula |
C17H13BrFN3O2 |
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Molecular Weight |
390.2 g/mol |
IUPAC Name |
6-bromo-N-[1-(4-fluorophenyl)ethyl]-3-nitroquinolin-4-amine |
InChI |
InChI=1S/C17H13BrFN3O2/c1-10(11-2-5-13(19)6-3-11)21-17-14-8-12(18)4-7-15(14)20-9-16(17)22(23)24/h2-10H,1H3,(H,20,21) |
InChI Key |
JEWFCVFCPVSSDF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)NC2=C3C=C(C=CC3=NC=C2[N+](=O)[O-])Br |
Origin of Product |
United States |
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